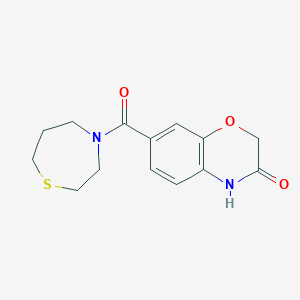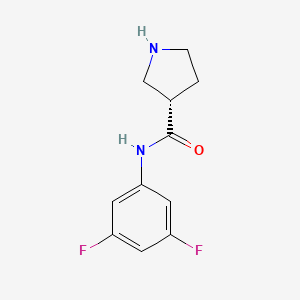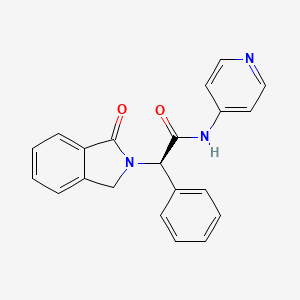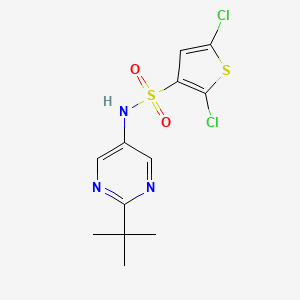![molecular formula C20H20I2N2O2 B7646719 2-iodo-N-[(1S,2R)-2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B7646719.png)
2-iodo-N-[(1S,2R)-2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-iodo-N-[(1S,2R)-2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as INCB018424 and is a selective inhibitor of Janus kinase 1 (JAK1). JAK1 is an enzyme that plays a crucial role in the signaling pathways involved in the immune response. INCB018424 has been shown to have significant effects on the immune system, making it a promising candidate for a wide range of research applications.
Wirkmechanismus
INCB018424 works by selectively inhibiting the activity of 2-iodo-N-[(1S,2R)-2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide. This compound is an enzyme that plays a crucial role in the signaling pathways involved in the immune response. By inhibiting the activity of this compound, INCB018424 reduces the activity of the immune system, making it a potential treatment for autoimmune diseases. Additionally, this compound is involved in the signaling pathways that promote the growth and survival of cancer cells. By inhibiting the activity of this compound, INCB018424 may also be able to slow or stop the growth of certain types of cancer cells.
Biochemical and Physiological Effects:
INCB018424 has been shown to have significant effects on the immune system. By inhibiting the activity of this compound, INCB018424 reduces the production of cytokines, which are signaling molecules that play a crucial role in the immune response. This reduction in cytokine production leads to a decrease in the activity of the immune system, making it a potential treatment for autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using INCB018424 in lab experiments is its specificity for 2-iodo-N-[(1S,2R)-2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide. INCB018424 has been shown to selectively inhibit the activity of this compound, which reduces the risk of off-target effects. Additionally, INCB018424 has been extensively studied, and its mechanism of action is well understood, making it a reliable tool for scientific research.
One limitation of using INCB018424 in lab experiments is its cost. INCB018424 is a complex chemical compound that requires expertise in synthetic chemistry to produce. This complexity and expertise required for synthesis make INCB018424 relatively expensive compared to other research tools.
Zukünftige Richtungen
There are several potential future directions for research involving INCB018424. One area of research is the development of new treatments for autoimmune diseases. INCB018424 has shown promise as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis, and further research could lead to the development of new treatments for these diseases.
Another area of research is the development of new treatments for cancer. INCB018424 has been shown to inhibit the growth and survival of certain types of cancer cells, and further research could lead to the development of new cancer treatments.
Finally, further research could be conducted to better understand the mechanism of action of INCB018424. While the mechanism of action of INCB018424 is well understood, there is still much to learn about how this compound interacts with the immune system and cancer cells. A better understanding of the mechanism of action of INCB018424 could lead to the development of more effective treatments for autoimmune diseases and cancer.
Synthesemethoden
The synthesis of INCB018424 involves several steps, including the preparation of the starting materials and the subsequent coupling of these materials to form the final product. The synthesis process is complex and requires expertise in synthetic chemistry. The detailed synthesis method is beyond the scope of this paper, but it is important to note that the synthesis of INCB018424 has been optimized to produce high yields of pure product.
Wissenschaftliche Forschungsanwendungen
INCB018424 has been studied extensively for its potential applications in scientific research. One area of research where INCB018424 has shown promise is in the treatment of autoimmune diseases. Autoimmune diseases are caused by an overactive immune system that attacks healthy cells and tissues in the body. INCB018424 has been shown to reduce the activity of the immune system, making it a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis.
Another area of research where INCB018424 has shown promise is in the treatment of certain types of cancer. 2-iodo-N-[(1S,2R)-2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide is involved in the signaling pathways that promote the growth and survival of cancer cells. INCB018424 has been shown to inhibit the activity of this compound, making it a potential treatment for cancers such as leukemia and lymphoma.
Eigenschaften
IUPAC Name |
2-iodo-N-[(1S,2R)-2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20I2N2O2/c21-15-9-3-1-7-13(15)19(25)23-17-11-5-6-12-18(17)24-20(26)14-8-2-4-10-16(14)22/h1-4,7-10,17-18H,5-6,11-12H2,(H,23,25)(H,24,26)/t17-,18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJSIYLMATYNJN-HDICACEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2I)NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)NC(=O)C2=CC=CC=C2I)NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20I2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B7646637.png)

![1-[4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]phenyl]ethanone](/img/structure/B7646644.png)
![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B7646659.png)


![N-{(1S,2S)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide](/img/structure/B7646692.png)
![(4-Chlorophenyl) 2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetate](/img/structure/B7646698.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7646715.png)

![(2R)-2-[(3-chloro-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7646729.png)
![(2S)-2-[(1,3-dimethyl-5-morpholin-4-ylpyrazol-4-yl)methylamino]-2-phenylacetamide](/img/structure/B7646740.png)
![N-[2-[(2,5-difluorophenyl)methyl]-4-methylpyrazol-3-yl]acetamide](/img/structure/B7646746.png)
